molecular formula C9H16N2 B12805106 5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole CAS No. 86273-33-8

5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole

Cat. No.: B12805106
CAS No.: 86273-33-8
M. Wt: 152.24 g/mol
InChI Key: HDRZUJTYEQAVHK-UHFFFAOYSA-N
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Description

5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with an imidazole ring, making it a unique scaffold for drug discovery and development.

Preparation Methods

The synthesis of 5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with imidazole precursors. For instance, the transition-metal-free strategy described by Trofimov involves three steps:

Chemical Reactions Analysis

5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a scaffold for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar compounds to 5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole include other pyrroloimidazole derivatives and pyrrolopyrazine derivatives. These compounds share the pyrrole-imidazole or pyrrole-pyrazine scaffold but differ in their substitution patterns and biological activities. For instance:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility.

Properties

CAS No.

86273-33-8

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

5,7,7-trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole

InChI

InChI=1S/C9H16N2/c1-7-6-9(2,3)8-10-4-5-11(7)8/h7H,4-6H2,1-3H3

InChI Key

HDRZUJTYEQAVHK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=NCCN12)(C)C

Origin of Product

United States

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